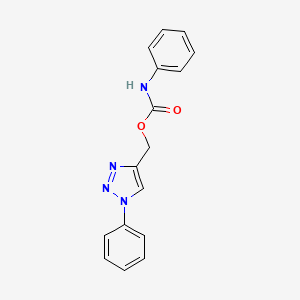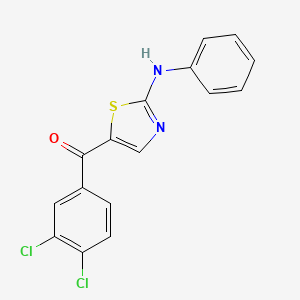
(1-phenyl-1H-1,2,3-triazol-4-yl)methyl N-phenylcarbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Scientific Research Applications
Triazole Derivatives and Their Significance
Triazole derivatives, including (1-phenyl-1H-1,2,3-triazol-4-yl)methyl N-phenylcarbamate, are prominent in the development of new drugs due to their diverse biological activities. These compounds have been extensively studied for their potential in creating medications with anti-inflammatory, antimicrobial, antitumoral, and antiviral properties. Their structural variations allow for significant flexibility in drug design, emphasizing the need for efficient synthesis methods that consider green chemistry and sustainability. These efforts aim to address emerging diseases and the increasing resistance of bacteria to existing treatments (Ferreira et al., 2013).
pH-Responsive Drug Delivery
Innovations in drug delivery systems have leveraged the chemical properties of triazole derivatives for pH-responsive targeting, particularly in cancer treatment. These systems utilize the acidic microenvironment of tumors to trigger the release of therapeutic agents, ensuring targeted delivery and minimizing the adverse effects commonly associated with chemotherapy. The development of such pH-sensitive biomaterials is crucial for enhancing the efficacy and specificity of cancer therapies (Kanamala et al., 2016).
Antimicrobial and Environmental Applications
The environmental persistence and toxicity of certain triazole derivatives, such as triclosan, have prompted research into their degradation and removal from ecosystems. Understanding the environmental fate of these compounds is vital for mitigating their impact on aquatic life and human health. Studies focus on identifying more biodegradable and less toxic alternatives that retain the antimicrobial effectiveness of existing compounds while reducing environmental risks (Bedoux et al., 2012).
Biologically Active 1,2,4-Triazole Derivatives
The exploration of 1,2,4-triazole derivatives has revealed a broad spectrum of biological activities, including antimicrobial, antifungal, and anti-inflammatory effects. These findings underscore the potential of 1,2,4-triazoles as a foundation for developing new therapeutic agents. Continuous research into the synthesis and application of these derivatives is necessary to discover novel treatments for a range of diseases (Ohloblina, 2022).
Mechanism of Action
Target of Action
The primary target of (1-phenyl-1H-1,2,3-triazol-4-yl)methyl N-phenylcarbamate is Steroid Sulfatase (STS) . STS is a crucial enzyme for steroidogenesis, acting by hydrolyzing inactive steroid sulfates, which are the precursors for the biosynthesis of active estrogens and androgens .
Mode of Action
The compound interacts with its target, STS, through a speculated nucleophilic substitution reaction involving the sulfamate group (a sulfate mimic) and the fGly residue. This interaction results in the sulfamoylation and inactivation of the catalytic site of STS . The triazole moieties and the triazole-linked aromatic rings of the ligands fit in the STS active site, stabilized by a multitude of van der Waals interactions .
Biochemical Pathways
The inhibition of STS by this compound affects the steroidogenesis pathway. By inhibiting STS, the compound prevents the conversion of inactive steroid sulfates into active estrogens and androgens . This disruption can have downstream effects on various hormonal processes, including those involved in the progression of hormone-dependent cancers .
Pharmacokinetics
The compound’s potent inhibitory activity against sts suggests it may have favorable bioavailability .
Result of Action
The result of the compound’s action is the inhibition of STS, leading to a decrease in the production of active estrogens and androgens . This can potentially slow the growth of hormone-dependent cancers, such as breast cancer .
properties
IUPAC Name |
(1-phenyltriazol-4-yl)methyl N-phenylcarbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N4O2/c21-16(17-13-7-3-1-4-8-13)22-12-14-11-20(19-18-14)15-9-5-2-6-10-15/h1-11H,12H2,(H,17,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDQSGYIUXWSWHJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)OCC2=CN(N=N2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-Chloro-2-[2-(3-pyridinyl)vinyl]-5-(trifluoromethyl)pyridine](/img/structure/B2835845.png)
![6-[4-(5-Cyclopropyl-1,2-oxazole-3-carbonyl)piperazin-1-yl]-3-methyl-1H-pyrimidine-2,4-dione](/img/structure/B2835846.png)

![6-(Trifluoromethyl)pyrazolo[1,5-a]pyrimidin-3-amine](/img/structure/B2835851.png)
![3-allyl-8-(4-chlorophenyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2835852.png)
![2-{1-[(4-Chlorophenyl)sulfonyl]-2-pyrrolidinyl}-1,3-benzothiazole](/img/structure/B2835853.png)
![N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)isobutyramide](/img/structure/B2835854.png)
![methyl 4-{[9-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-oxo-4H,8H,9H,10H-chromeno[8,7-e][1,3]oxazin-3-yl]oxy}benzoate; propan-2-ol](/img/structure/B2835856.png)



![(E)-2-(benzo[d]oxazol-2-yl)-3-(2,3-dimethoxyphenyl)-1-(4-methoxyphenyl)prop-2-en-1-one](/img/structure/B2835863.png)